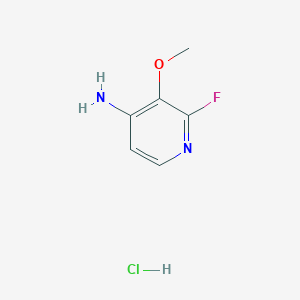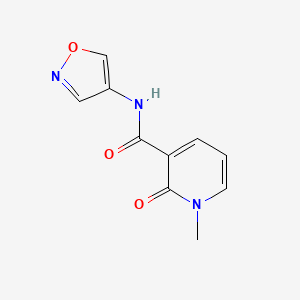![molecular formula C18H13F2N3O B2941308 N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide CAS No. 2034395-03-2](/img/structure/B2941308.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide is a compound that belongs to the family of bipyridine derivatives. Bipyridine compounds are known for their wide range of applications in various fields, including chemistry, biology, and materials science. The presence of the bipyridine moiety in this compound makes it a versatile ligand for coordination chemistry, while the difluorobenzamide group adds unique chemical properties.
作用機序
Target of Action
A structurally similar compound, n-{2’-[(4-fluorophenyl)amino]-4,4’-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide, is known to target the mitogen-activated protein kinase 10 . This kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis .
Biochemical Pathways
These could include pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
Pharmacokinetics generally involves four main processes: absorption, distribution, metabolism, and excretion (ADME) . These processes determine the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation and can have an active effect.
Result of Action
Based on its potential target, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can be abiotic, such as ambient temperature, amount of sunlight, air, soil, water, and pH, or biotic, such as the availability of food organisms and the presence of competitors, predators, and parasites . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide typically involves the coupling of a bipyridine derivative with a difluorobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of a boronic acid derivative of bipyridine with a halogenated difluorobenzamide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution of the difluorobenzamide group can produce a variety of substituted benzamides.
科学的研究の応用
N-([2,4’-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide has several scientific research applications:
Biology: The compound can be used in the design of bioactive molecules and as a probe in biochemical assays.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the difluorobenzamide group.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyridine-4,4’-dicarboxylic acid: A derivative with carboxylic acid groups that enhance its solubility and coordination properties.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide is unique due to the presence of both the bipyridine and difluorobenzamide groups. This combination imparts distinct electronic and chemical properties, making it a versatile compound for various applications. The difluorobenzamide group can participate in additional chemical reactions, expanding the compound’s utility in synthetic chemistry and materials science.
特性
IUPAC Name |
2,6-difluoro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-14-2-1-3-15(20)17(14)18(24)23-11-12-4-9-22-16(10-12)13-5-7-21-8-6-13/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNPNLOUGOVWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2941225.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2941229.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)




![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

